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Isobutylaluminum dichloride

organoaluminum handling physical state process safety

Isobutylaluminum dichloride (IBADC, trade name MONIBAC) is an organoaluminum compound belonging to the alkylaluminum dichloride subclass. It functions primarily as a Lewis-acidic co‑catalyst in Ziegler‑Natta olefin polymerization and as a co‑initiator in cationic isobutylene polymerization.

Molecular Formula C4H9AlCl2
Molecular Weight 155 g/mol
CAS No. 1888-87-5
Cat. No. B155375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutylaluminum dichloride
CAS1888-87-5
Molecular FormulaC4H9AlCl2
Molecular Weight155 g/mol
Structural Identifiers
SMILESCC(C)C[Al+2].[Cl-].[Cl-]
InChIInChI=1S/C4H9.Al.2ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;;2*1H/q;+2;;/p-2
InChIKeyNMVXHZSPDTXJSJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutylaluminum Dichloride (CAS 1888-87-5): A Standard Ziegler-Natta Co‑Catalyst with Differentiable Physicochemical Properties


Isobutylaluminum dichloride (IBADC, trade name MONIBAC) is an organoaluminum compound belonging to the alkylaluminum dichloride subclass . It functions primarily as a Lewis-acidic co‑catalyst in Ziegler‑Natta olefin polymerization and as a co‑initiator in cationic isobutylene polymerization [1]. Its molecular architecture features a branched isobutyl group (C₄H₉) and two chlorine atoms bonded to aluminum, giving it a molecular weight of 155.0 g·mol⁻¹ .

Why Isobutylaluminum Dichloride (CAS 1888-87-5) Cannot Be Simply Replaced by Other Alkylaluminum Chlorides


Within the alkylaluminum dichloride family, the identity of the alkyl group profoundly affects physical state, volatility, solubility, and reactivity in both Ziegler‑Natta and cationic polymerization systems [1]. While ethylaluminum dichloride (EADC) and isobutylaluminum dichloride (IBADC) are frequently named as interchangeable co‑catalysts in patent claims, their distinct physicochemical profiles can lead to different handling, storage, and process‑engineering requirements [2]. Direct substitution without acknowledging these differences may compromise catalyst metering accuracy, polymerization kinetics, or polymer microstructure control, as demonstrated by the divergent behaviors of alkylaluminum co‑catalysts in ethylene and propylene polymerizations [3] [4].

Quantitative Differentiation Evidence for Isobutylaluminum Dichloride (CAS 1888-87-5) vs. Analogous Alkylaluminum Dichlorides


Physical State at Ambient Temperature: IBADC is a Liquid, While EADC is a Solid

Isobutylaluminum dichloride (IBADC) exhibits a melting point of –30 °C, remaining a pumpable liquid under standard ambient storage and handling conditions . In contrast, ethylaluminum dichloride (EADC) melts at 32 °C, meaning it is a solid at room temperature and requires heating or solvent dilution for transfer . This physical state difference directly impacts industrial metering, piping design, and energy consumption.

organoaluminum handling physical state process safety

Volatility and Vapor Pressure: IBADC Offers Significantly Lower Vapor Pressure than EADC

IBADC has a vapor pressure of only 0.02 mmHg at 21.1 °C , whereas EADC's vapor pressure is 5 mmHg at 60 °C, and it is notably volatile even near room temperature . This approximately 250‑fold lower vapor pressure for IBADC at comparable temperatures reduces the risk of airborne exposure and flammable vapor formation during open‑system operations.

vapor pressure process safety emissions control

Boiling Point and Thermal Stability: IBADC Has a Higher Boiling Range, Reducing Evaporative Losses

IBADC boils at 242 °C (atmospheric pressure) , while EADC boils at 68–70 °C (atmospheric pressure, lit.) . The substantially higher boiling point of IBADC indicates a wider liquid‑phase operational window and lower susceptibility to evaporative losses during exothermic polymerization reactions.

boiling point thermal stability process design

Comparable Catalytic Performance to EADC in Cationic Isobutylene Polymerization, with Solubility Advantages

In a head‑to‑head study of alkylaluminum dichloride‑ether complexes for cationic isobutylene polymerization, both iBuAlCl₂·nOiPr₂ (IBADC‑etherate) and EtAlCl₂·nOiPr₂ (EADC‑etherate) delivered comparable high exo‑olefin end‑group content (85–95%) and molecular weight (Mn = 1000–1500 g mol⁻¹) at 10 °C in n‑hexane [1]. Critically, the IBADC‑based initiating systems were specifically highlighted as being 'fully soluble in hydrocarbons,' a property that simplifies catalyst feeding and reactor homogeneity compared to less soluble EADC‑based formulations [2].

cationic polymerization polyisobutylene exo-olefin end groups

Class‑Level Reactivity: Chlorine Content Governs Lewis Acidity, Placing IBADC Between DEAC and AlCl₃

Within the series RₙAlCl₃₋ₙ, Lewis acidity scales directly with the number of chlorine substituents [1]. Isobutylaluminum dichloride (RAlCl₂) therefore occupies an intermediate acidity position: stronger than diethylaluminum chloride (DEAC, R₂AlCl) but weaker than aluminum trichloride (AlCl₃). This intermediate acidity is often optimal for balancing catalytic activity against undesired side reactions such as chain transfer in olefin polymerization [2].

Lewis acidity chlorine content structure‑activity relationship

Thermal Decomposition Profile: IBADC Offers Superior Thermal Stability Over Triisobutylaluminum (TIBA)

Historical safety data indicate that diisobutylaluminum chloride (DIBALC) begins appreciable thermal decomposition only after 3 hours at 200 °C, while triisobutylaluminum (TIBA) decomposes readily above 50 °C via ejection of isobutene [1]. By extrapolation, isobutylaluminum dichloride (IBADC), bearing two electron‑withdrawing chlorine atoms, is even more thermally stable than DIBALC, making it considerably safer to handle and store than TIBA .

thermal stability safety storage

Optimal Application Scenarios for Isobutylaluminum Dichloride (CAS 1888-87-5) Based on Quantitative Differentiation Evidence


Production of Highly Reactive Polyisobutylene (HR‑PIB) via Cationic Polymerization

When synthesizing low‑molecular‑weight HR‑PIB with high exo‑olefin end‑group content (≥85%), isobutylaluminum dichloride–ether complexes provide a fully hydrocarbon‑soluble initiating system that matches the performance of ethylaluminum dichloride while eliminating phase‑separation concerns in n‑hexane at 10 °C [1]. This solubility advantage simplifies catalyst feeding and ensures homogeneous polymerization, critical for consistent product quality [2].

Ziegler‑Natta Co‑Catalysis for Polyethylene and Polypropylene in Large‑Scale Slurry‑Phase Reactors

In continuous slurry‑phase olefin polymerization processes, IBADC's liquid physical state at ambient temperature (mp –30 °C) and low vapor pressure (0.02 mmHg at 21.1 °C) make it preferable to EADC (solid at room temperature, mp 32 °C) for reliable metering and reduced volatile organic emissions . Its intermediate Lewis acidity between DEAC and AlCl₃ also provides a balanced activation profile for Ti‑based Ziegler‑Natta catalysts [3].

High‑Temperature Polymerization Processes Requiring Thermally Stable Co‑Catalysts

For olefin polymerizations operated above 80–100 °C, IBADC's substantially higher boiling point (242 °C) and greater thermal stability compared to EADC (bp 68–70 °C) and TIBA minimize evaporative losses and decomposition by‑product formation [4]. This allows higher reactor throughput without compromising catalyst integrity or necessitating extensive vapor‑recovery equipment.

Laboratory‑Scale Organometallic Synthesis Requiring a Non‑Volatile, Liquid Lewis Acid

For academic and industrial R&D laboratories conducting alkylation, reduction, or Lewis‑acid‑catalyzed transformations, IBADC's combination of liquid handling (no solvent needed for transfer), low vapor pressure, and moderate Lewis acidity makes it a safer and more convenient alternative to solid EADC or highly volatile DEAC .

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